N-{2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide
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Overview
Description
N-{2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide is a heterocyclic compound that features a unique combination of furan, oxadiazole, and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide typically involves multiple steps:
Formation of Oxadiazole Ring: The amide is then treated with diphosphorus pentasulfide in anhydrous toluene under reflux to form the corresponding thioamide.
Oxidation: The thioamide is oxidized with potassium ferricyanide in an alkaline medium to form the oxadiazole ring.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide can undergo various chemical reactions, including:
Electrophilic Substitution: Reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation, where the substituent enters the 5-position of the furan ring.
Alkylation: The compound can be alkylated with methyl iodide, leading to quaternization at the pyridine nitrogen atom.
Common Reagents and Conditions
Nitration: Typically involves nitric acid and sulfuric acid.
Bromination: Uses bromine or N-bromosuccinimide (NBS).
Hydroxymethylation: Formaldehyde in the presence of a base.
Formylation: Vilsmeier-Haack reagent (DMF and POCl3).
Acylation: Acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific substituents introduced during the electrophilic substitution reactions.
Scientific Research Applications
N-{2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its antibacterial and anticancer properties.
Materials Science: Its heterocyclic structure can be utilized in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules and exploring new synthetic pathways.
Mechanism of Action
The mechanism of action of N-{2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: Another heterocyclic compound with a furan ring, known for its biological activity.
Indole Derivatives: Compounds containing indole rings, which also exhibit a wide range of biological activities.
Uniqueness
N-{2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide is unique due to its combination of furan, oxadiazole, and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C18H12N4O3 |
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Molecular Weight |
332.3 g/mol |
IUPAC Name |
N-[2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H12N4O3/c23-17(12-7-9-19-10-8-12)20-14-5-2-1-4-13(14)18-21-16(22-25-18)15-6-3-11-24-15/h1-11H,(H,20,23) |
InChI Key |
NCCNRZRDEGJLHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CO3)NC(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
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